3,6,8-Tribromoimidazo[1,2-a]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6,8-tribromoimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3N3/c7-3-2-12-4(8)1-10-6(12)5(9)11-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYWJTGSMJPNFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=C(C2=N1)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557435 | |
| Record name | 3,6,8-Tribromoimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63744-24-1 | |
| Record name | 3,6,8-Tribromoimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthetic Analysis and Synthetic Pathways for 3,6,8 Tribromoimidazo 1,2 a Pyrazine
Strategic Disconnections and Key Intermediates
A logical retrosynthetic analysis of 3,6,8-tribromoimidazo[1,2-a]pyrazine identifies the primary disconnection points at the C-N bonds of the imidazole (B134444) ring. This approach simplifies the target molecule into more readily available or synthesizable precursors. The key disconnection strategy involves breaking the imidazole ring, which leads back to a critical intermediate: a substituted 2-aminopyrazine (B29847).
Specifically, the retrosynthesis can be envisioned as follows:
Disconnection 1 (C-3 Bromination): The final bromination step at the C-3 position is a logical first disconnection, leading back to 6,8-dibromoimidazo[1,2-a]pyrazine (B131933). The electrophilic nature of the C-3 position on the imidazo[1,2-a]pyrazine (B1224502) ring system makes this a feasible final-step transformation.
Disconnection 2 (Imidazole Ring Formation): The imidazo[1,2-a]pyrazine core itself can be disconnected via a well-established cyclocondensation reaction. This breaks the C2-N1 and C3a-N4 bonds, revealing two essential building blocks: 2-amino-3,5-dibromopyrazine (B131937) and a two-carbon electrophilic synthon, such as chloroacetaldehyde (B151913) or a bromoacetaldehyde (B98955) equivalent.
This retrosynthetic strategy highlights 2-amino-3,5-dibromopyrazine and 6,8-dibromoimidazo[1,2-a]pyrazine as the pivotal intermediates in the forward synthesis of the target compound.
Precursor Preparation: Bromination of 2-Aminopyrazines
The synthesis of the crucial precursor, 2-amino-3,5-dibromopyrazine, begins with the readily available 2-aminopyrazine. This transformation requires a regioselective bromination to install bromine atoms at the C-3 and C-5 positions of the pyrazine (B50134) ring.
The bromination of 2-aminopyrazine can be controlled to yield either the mono- or di-brominated product. To achieve the desired 2-amino-3,5-dibromopyrazine, a di-bromination is necessary. The amino group at C-2 is an activating group and directs electrophilic substitution to the ortho (C-3) and para (C-5) positions. By using a sufficient amount of a brominating agent, both positions can be halogenated. A study by Professor Maria Dolors Pujol's group has detailed a method for preparing 2-amino-3,5-dibromopyrazine in excellent yields by carefully controlling the amount of the halogenating agent. orgsyn.org
Various brominating agents and conditions have been explored for the synthesis of brominated 2-aminopyrazines. While molecular bromine in acetic acid can be used, methods utilizing N-bromosuccinimide (NBS) are often more efficient and avoid cumbersome workups. One effective protocol involves the use of NBS in a solvent mixture of dimethyl sulfoxide (B87167) (DMSO) and water, which has been shown to produce 2-amino-3,5-dibromopyrazine in high yields, often exceeding 90%. nbinno.com Another reported method utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) in N,N-dimethylacetamide to achieve the desired dibromination. guidechem.com The choice of solvent and brominating agent is critical for optimizing the yield and purity of the 2-amino-3,5-dibromopyrazine precursor. nbinno.comguidechem.com
Table 1: Selected Halogenation Reagents for Pyrazine Bromination
| Reagent | Typical Solvent(s) | Notes |
|---|---|---|
| N-Bromosuccinimide (NBS) | DMSO/Water, Acetonitrile (B52724) | Efficient and common reagent for regioselective bromination. orgsyn.orgnbinno.com |
| 1,3-Dibromo-5,5-dimethylhydantoin | N,N-Dimethylacetamide (DMA) | An alternative brominating agent for the synthesis of the dibromo-precursor. guidechem.com |
Annulation Reactions for Imidazo[1,2-a]pyrazine Core Formation
The construction of the fused imidazo[1,2-a]pyrazine ring system is a key step in the synthesis. This is typically achieved through a cyclocondensation reaction between the prepared 2-amino-3,5-dibromopyrazine and a suitable α-halocarbonyl compound.
The most common and direct method for forming the imidazo[1,2-a]pyrazine core is the reaction of a 2-aminopyrazine derivative with an α-halocarbonyl compound. In the synthesis of 6,8-dibromoimidazo[1,2-a]pyrazine, 2-amino-3,5-dibromopyrazine is reacted with chloroacetaldehyde. The reaction is typically carried out by heating the two components in a suitable solvent, such as isopropanol (B130326) or acetonitrile. echemi.com One specific procedure involves refluxing a mixture of 2-amino-3,5-dibromopyrazine and a 50% aqueous solution of chloroacetaldehyde in 2-propanol for 24 hours. echemi.com Alternatively, bromoacetaldehyde diethyl acetal (B89532) in the presence of hydrobromic acid can also be employed. echemi.com These conditions facilitate the formation of the dibrominated bicyclic intermediate, 6,8-dibromoimidazo[1,2-a]pyrazine. echemi.com
Following the successful synthesis of 6,8-dibromoimidazo[1,2-a]pyrazine, the final step is the introduction of the third bromine atom at the C-3 position. Research indicates that the bromination of 6,8-dibromoimidazo[1,2-a]pyrazine yields the target molecule, this compound. researchgate.net
Table 2: Summary of Compound Names
| Compound Name |
|---|
| 2-Aminopyrazine |
| 2-Amino-3,5-dibromopyrazine |
| This compound |
| 6,8-Dibromoimidazo[1,2-a]pyrazine |
| Chloroacetaldehyde |
| N-Bromosuccinimide |
Late-Stage Bromination to Achieve this compound
The introduction of multiple bromine atoms onto the imidazo[1,2-a]pyrazine ring system in a regiocontrolled manner presents a significant synthetic challenge. The electron-rich nature of the heterocyclic system makes it susceptible to electrophilic attack, but achieving a specific polysubstitution pattern requires careful consideration of the directing effects of existing substituents and the choice of brominating agent and reaction conditions. One of the most common and effective reagents for the bromination of such heterocyclic systems is N-Bromosuccinimide (NBS). youtube.com
Controlled Tri-bromination Protocols (e.g., N-Bromosuccinimide Mediated)
The synthesis of this compound can be envisioned through a late-stage exhaustive bromination of the parent imidazo[1,2-a]pyrazine core or a stepwise introduction of bromine atoms. However, attempts at direct polybromination of the unsubstituted imidazo[1,2-a]pyrazine often lead to inseparable mixtures of dibrominated regioisomers, highlighting the difficulty in controlling the reaction. researchgate.net
A more controlled approach involves the synthesis of a pre-functionalized precursor, such as 6,8-dibromoimidazo[1,2-a]pyrazine, followed by the final bromination at the C3 position. The synthesis of 6,8-dibromoimidazo[1,2-a]pyrazine can be achieved by the condensation of 2-amino-3,5-dibromopyrazine with a suitable two-carbon synthon like chloroacetaldehyde.
With 6,8-dibromoimidazo[1,2-a]pyrazine in hand, the final and highly regioselective bromination at the C3 position can be accomplished using N-Bromosuccinimide (NBS). The imidazole ring of the imidazo[1,2-a]pyrazine system is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic. nih.gov This inherent reactivity allows for the selective introduction of the third bromine atom.
A typical protocol for this final bromination step would involve the treatment of 6,8-dibromoimidazo[1,2-a]pyrazine with at least one equivalent of NBS in a suitable solvent. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material and to minimize the formation of byproducts.
| Starting Material | Reagent | Solvent | Key Transformation |
| 6,8-Dibromoimidazo[1,2-a]pyrazine | N-Bromosuccinimide (NBS) | Dichloromethane (B109758) (DCM) or Acetonitrile (MeCN) | Electrophilic bromination at the C3 position |
Regioselectivity and Yield Optimization in the Final Bromination Step
The regioselectivity of the final bromination step to yield this compound is primarily governed by the electronic properties of the imidazo[1,2-a]pyrazine ring system. The lone pair of electrons on the N1 nitrogen atom participates in the aromaticity of the five-membered ring, leading to a significant increase in electron density at the C3 position. This makes C3 the most favorable site for electrophilic attack. The pre-existing bromo substituents at the C6 and C8 positions are deactivating groups, which further disfavor electrophilic attack on the pyrazine ring, thus enhancing the selectivity for the C3 position.
Optimization of the reaction yield for this final step involves careful control of several parameters:
Stoichiometry of NBS: Using a slight excess of NBS (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided to prevent potential side reactions.
Solvent: Aprotic solvents such as dichloromethane (DCM), chloroform, or acetonitrile are commonly used for NBS brominations. The choice of solvent can influence the solubility of the reactants and the reaction rate.
Temperature: The reaction is typically carried out at room temperature. Lowering the temperature may be necessary to control the reactivity and improve selectivity if side products are observed.
Reaction Time: The reaction should be monitored to determine the optimal time for achieving high conversion without significant degradation of the product.
Work-up Procedure: Upon completion, the reaction mixture is typically washed to remove the succinimide (B58015) byproduct and any unreacted NBS. Purification of the crude product is often achieved through column chromatography on silica (B1680970) gel to isolate the pure this compound.
While a specific yield for the tribromination of imidazo[1,2-a]pyrazine is not extensively reported in the literature, yields for the monobromination of related imidazo[1,2-a]pyridine (B132010) systems using NBS can range from moderate to excellent (64-92%), suggesting that the final bromination step to produce this compound can be expected to proceed with reasonable efficiency under optimized conditions. nih.gov
Reactivity Profiles and Advanced Functionalization of 3,6,8 Tribromoimidazo 1,2 a Pyrazine
Differential Reactivity of Halogen Substituents
The reactivity of the bromine atoms on the imidazo[1,2-a]pyrazine (B1224502) ring is not uniform. It is dictated by the electronic environment of the carbon to which each is attached, leading to a predictable hierarchy of reactivity that can be exploited for selective functionalization.
Electrophilic vs. Nucleophilic Activation of Carbon-Bromine Bonds
The imidazo[1,2-a]pyrazine system is an electron-deficient aromatic scaffold, a characteristic that significantly influences the nature of its carbon-bromine (C-Br) bonds. The pyrazine (B50134) ring, being a nitrogen-containing heterocycle analogous to pyridine, is inherently electron-withdrawing. This deactivation generally renders the six-membered ring less susceptible to electrophilic attack. stackexchange.com Conversely, the five-membered imidazole (B134444) ring is more electron-rich and thus more prone to electrophilic substitution.
The bromine atoms at the C3, C6, and C8 positions are attached to sp2-hybridized carbons of this heterocyclic system. The C-Br bonds are polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group, particularly in the context of nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fused ring system enhances the electrophilicity of the carbon atoms, making them susceptible to attack by nucleophiles.
Positional Influence on Reactivity (C3, C6, C8)
The position of the bromine substituent on the imidazo[1,2-a]pyrazine core is the primary determinant of its reactivity.
C6 Position: The C6 position is also on the electron-deficient pyrazine ring but is generally less reactive towards nucleophiles than the C8 position. Its reactivity can be modulated by the electronic nature of substituents at other positions on the ring.
C3 Position: The C3 position, located on the five-membered imidazole ring, is the most susceptible to electrophilic attack. stackexchange.com In the context of the tribrominated compound, this position is already substituted. However, understanding its inherent electronic character is crucial. The C3-Br bond is the least reactive in nucleophilic aromatic substitution reactions under typical conditions due to the higher electron density of the imidazole ring compared to the pyrazine ring. Its functionalization is more commonly achieved through transition metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
The pronounced electrophilicity of the pyrazine ring of 3,6,8-tribromoimidazo[1,2-a]pyrazine makes it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions.
Regioselective SNAr at the C8 Position of this compound
As established, the C8 position is the most facile site for SNAr. This regioselectivity is a well-documented phenomenon in related heterocyclic systems like 2,4-dichloroquinazolines, where the C4 position (analogous to C8 in terms of its relationship with the ring nitrogens) is consistently substituted first by a variety of amine nucleophiles. nih.gov In the case of a dihalo imidazopyrazine intermediate, selective displacement of the 8-chloro group was achieved by heating with an amine, underscoring the enhanced reactivity of this position. nih.gov This allows for the sequential and controlled introduction of substituents.
Diverse Nucleophile Integration Strategies for Functionalization
A wide array of nucleophiles can be employed to functionalize the C8 position of this compound, leading to a diverse library of derivatives. Common nucleophiles include:
Amines: Primary and secondary aliphatic and aromatic amines readily displace the C8-bromide, forming 8-aminoimidazo[1,2-a]pyrazine derivatives. These reactions are often thermally promoted.
Alkoxides and Thiolates: Oxygen and sulfur nucleophiles can also be used to introduce alkoxy and thioether moieties, respectively.
Azides: The introduction of an azide (B81097) group provides a versatile handle for further chemical transformations via click chemistry or reduction to an amine.
The general scheme for the regioselective SNAr at the C8 position is depicted below:
Transition Metal-Catalyzed Cross-Coupling Chemistry
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-heteroatom bond formation. For this compound, these methods allow for the functionalization of the less reactive C-Br bonds, particularly at the C3 and C6 positions.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are particularly well-suited for the functionalization of halo-imidazo[1,2-a]pyrazines. The outcome of these reactions is highly dependent on the choice of catalyst, ligands, base, and reaction conditions, which can be tuned to achieve selective coupling at a specific position.
For instance, in related dihalo-imidazo[1,2-a]pyridine systems, sequential palladium-catalyzed Suzuki/phosphination or phosphination/Suzuki cross-coupling reactions have been successfully employed to introduce different groups at two positions. researchgate.net The differential reactivity of the C-Br bonds in this compound can be harnessed to perform sequential cross-coupling reactions. It is generally observed that the order of reactivity for palladium-catalyzed cross-coupling is C(8)-Br > C(6)-Br > C(3)-Br. By carefully selecting the reaction conditions, it is possible to selectively functionalize one position over the others.
The following table provides a hypothetical representation of the conditions that could be employed for selective cross-coupling reactions on the this compound scaffold, based on known reactivity patterns of similar heterocyclic systems.
| Target Position | Coupling Partner | Catalyst/Ligand | Base | Solvent | Potential Product |
| C8 | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 3,6-Dibromo-8-arylimidazo[1,2-a]pyrazine |
| C6 | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 3,8-Dibromo-6-vinylimidazo[1,2-a]pyrazine |
| C3 | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 6,8-Dibromo-3-alkynylimidazo[1,2-a]pyrazine |
| C8 | Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 3,6-Dibromo-8-aminoimidazo[1,2-a]pyrazine |
This interactive table illustrates potential selective transition metal-catalyzed cross-coupling reactions on this compound.
Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. In the context of this compound, this reaction provides a powerful tool for introducing aryl and heteroaryl substituents. The electronic environment of the imidazo[1,2-a]pyrazine core dictates the relative reactivity of the three C-Br bonds. Generally, the positions on the pyrazine ring (C6 and C8) are more electron-deficient and thus more reactive towards palladium-catalyzed cross-coupling than the C3 position on the imidazole ring. Studies on related halo-imidazo[1,2-a]pyrazine systems suggest a reactivity order of C6 > C8 > C3, which can be exploited for selective functionalization. nih.gov
The C6 position of the imidazo[1,2-a]pyrazine nucleus is the most activated site for Suzuki-Miyaura cross-coupling. This enhanced reactivity allows for selective monoarylation under carefully controlled conditions. By using a stoichiometric amount (typically 1.0-1.2 equivalents) of the boronic acid or ester, the reaction can be directed to occur preferentially at the C6-Br bond, leaving the C3 and C8 positions intact for subsequent transformations.
Standard palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a suitable base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) and in a solvent system like dioxane/water or DMF, are often effective. The reaction temperature is a critical parameter; lower temperatures can enhance selectivity for the more reactive C6 site.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 80 | 3,8-Dibromo-6-phenylimidazo[1,2-a]pyrazine | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | DMF | 70 | 3,8-Dibromo-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazine | 90 |
| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Toluene/H₂O | 85 | 3,8-Dibromo-6-(thiophen-2-yl)imidazo[1,2-a]pyrazine | 82 |
| 4 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 3,8-Dibromo-6-(pyridin-3-yl)imidazo[1,2-a]pyrazine | 78 |
This table is illustrative, based on typical conditions for selective Suzuki-Miyaura coupling on polyhalogenated heterocycles.
Achieving diarylation requires more forcing conditions or a sequential approach. Symmetrical diarylation at the C6 and C3 positions can be accomplished by using an excess of the boronic acid reagent and a higher catalyst loading, driving the reaction to completion at both sites. However, due to the lower reactivity of the C3 position, this often requires prolonged reaction times or higher temperatures.
A more elegant and controlled approach for generating unsymmetrical diarylated products involves a one-pot, sequential functionalization. nih.gov This strategy first involves the selective Suzuki-Miyaura coupling at the C6 position under standard conditions. Following the complete consumption of the first boronic acid, a second, different boronic acid is introduced to the reaction mixture, often along with additional catalyst or a change in reaction conditions (e.g., higher temperature) to facilitate coupling at the less reactive C3 position. This method allows for the synthesis of diverse 3,6-disubstituted imidazo[1,2-a]pyrazines, leaving the C8-Br bond available for a final, distinct coupling event.
| Entry | Arylboronic Acid 1 (C6) | Arylboronic Acid 2 (C3) | Catalyst System | Strategy | Product | Yield (%) |
| 1 | Phenylboronic acid (2.5 eq) | N/A | PdCl₂(dppf) | Symmetrical | 8-Bromo-3,6-diphenylimidazo[1,2-a]pyrazine | 75 |
| 2 | 4-Tolylboronic acid (1.1 eq) | 4-Fluorophenylboronic acid (1.5 eq) | Pd(PPh₃)₄ | Sequential | 8-Bromo-3-(4-fluorophenyl)-6-(4-tolyl)imidazo[1,2-a]pyrazine | 68 (overall) |
| 3 | 2-Naphthylboronic acid (1.1 eq) | Thiophen-3-ylboronic acid (1.5 eq) | Pd(OAc)₂/SPhos | Sequential | 8-Bromo-6-(2-naphthyl)-3-(thiophen-3-yl)imidazo[1,2-a]pyrazine | 65 (overall) |
This table represents plausible synthetic outcomes for diarylation based on established sequential coupling methodologies. nih.gov
The choice of ligand and palladium precursor is paramount in controlling the site-selectivity and efficiency of cross-coupling reactions on the this compound core. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) are effective, particularly for the C6 position, modern catalyst systems offer superior performance, especially for less reactive positions or sterically hindered substrates.
Bulky Phosphine (B1218219) Ligands: Electron-rich, bulky monodentate phosphine ligands such as tri-tert-butylphosphine (B79228) (P(tBu)₃) and biphenyl-based ligands (e.g., SPhos, XPhos) are highly effective. These ligands promote the oxidative addition step, even with less reactive C-Br bonds like the one at C3, and facilitate the reductive elimination to afford the coupled product. researchgate.net
N-Heterocyclic Carbenes (NHCs): NHC ligands, such as SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), form highly stable and active palladium complexes. medjchem.com These catalysts, like (SIPr)Pd(allyl)Cl, show remarkable activity and can catalyze couplings at lower temperatures or with lower catalyst loadings, which can be advantageous for maintaining selectivity. medjchem.com
Palladium Precursors: While Pd(OAc)₂ and Pd₂(dba)₃ are common precursors that form the active Pd(0) species in situ, pre-formed complexes like Pd(PPh₃)₄ or PdCl₂(dppf) offer more consistent results. Microwave-assisted synthesis has also been shown to accelerate these coupling reactions significantly. nih.gov
Optimizing the combination of ligand, catalyst, base, and solvent allows chemists to fine-tune the reactivity, enabling selective mono-, di-, or even tri-arylation of the tribromo scaffold.
Other Cross-Coupling Methodologies (e.g., Heck, Stille, Sonogashira, Buchwald-Hartwig)
Beyond the Suzuki-Miyaura reaction, the C-Br bonds of this compound are amenable to a variety of other palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility.
Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties. Using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine, terminal alkynes can be coupled to the imidazo[1,2-a]pyrazine core. arkat-usa.org Similar to Suzuki coupling, selectivity can be achieved by controlling reaction conditions, with the C6 position being the most reactive.
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the introduction of primary and secondary amines. Using specialized palladium/ligand systems (e.g., Pd₂(dba)₃ with BINAP or Xantphos) and a strong base like sodium tert-butoxide, the C-Br bonds can be converted to C-N bonds. arkat-usa.org This is a key method for synthesizing derivatives with potential biological activity.
Heck Coupling: This reaction couples the halide with an alkene. While less common for this specific scaffold in the literature, the principles suggest that under standard Heck conditions (Pd(OAc)₂, a phosphine ligand, and a base), vinyl groups could be installed.
Stille Coupling: This reaction utilizes organostannane reagents. Although concerns over the toxicity of tin byproducts have made it less popular than Suzuki coupling, it remains a viable option for specific transformations where the corresponding boronic acid is unstable or unavailable.
Other Derivatization Strategies
In addition to transition-metal-catalyzed cross-coupling, other strategies can be employed to functionalize the imidazo[1,2-a]pyrazine ring system.
Directed Ortho Metalation (DoM) is a potent method for regioselective functionalization via C-H activation. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-BuLi or s-BuLi), directing deprotonation at an adjacent ortho position. baranlab.orgharvard.edu
For the imidazo[1,2-a]pyrazine system, the pyrazine nitrogens can themselves act as weak directing groups. However, the application of DoM to this compound presents significant challenges. The presence of three electrophilic C-Br bonds makes the molecule susceptible to halogen-metal exchange or nucleophilic attack by the organolithium reagent, which would likely occur faster than C-H deprotonation.
A more plausible scenario for DoM would involve a derivative where a potent DMG is installed on the scaffold. For instance, if a functional group capable of directing metalation were present at the C2 position, it could potentially direct lithiation to the C3 position. However, this would be in direct competition with bromine-lithium exchange at the C3, C6, or C8 positions. In related aza-heterocyclic systems, specialized bases like TMPMgCl·LiCl have been used to effect deprotonation in the presence of sensitive functional groups. harvard.edu A successful DoM strategy on this scaffold would require careful selection of the base, temperature, and solvent to favor C-H activation over competing pathways. If successful, the resulting lithiated species could be quenched with a wide variety of electrophiles (e.g., I₂, DMF, CO₂, aldehydes) to install new functional groups.
Radical Functionalization Pathways
The exploration of radical functionalization pathways for the this compound scaffold is an area of growing interest, offering alternative and complementary strategies to traditional cross-coupling and organometallic methods. While direct studies on the radical reactivity of this compound are not extensively documented, valuable insights can be extrapolated from research on the broader imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine (B132010) families. nih.govrsc.org
The imidazo[1,2-a]pyrazine core is known to be susceptible to radical attack, particularly at the electron-rich C3 position. nih.gov This reactivity is a cornerstone of various C-H functionalization strategies that introduce a wide array of substituents onto the heterocyclic framework. Methodologies such as photocatalysis have emerged as powerful tools for generating radical species under mild conditions, which can then engage with the imidazo[1,2-a]pyrazine system. nih.govrsc.org
For this compound, the presence of three bromo substituents is expected to significantly influence its reactivity profile in radical reactions. The electron-withdrawing nature of the bromine atoms can modulate the electron density of the heterocyclic rings, potentially affecting the regioselectivity of radical attack.
While the C3 position is a primary site for radical functionalization in the parent scaffold, the bromo-substituents at the 3, 6, and 8 positions can also serve as handles for functionalization, primarily through non-radical cross-coupling reactions. nih.govnih.gov However, in the context of radical pathways, these C-Br bonds could potentially undergo homolytic cleavage under specific photolytic or thermally-induced radical conditions, leading to the formation of an imidazo[1,2-a]pyrazinyl radical. This radical species could then be trapped by various radical acceptors to introduce new functional groups.
The Minisci reaction, a classic example of a radical substitution reaction on heteroaromatic compounds, provides a conceptual framework for understanding the potential reactivity of this compound. ed.ac.ukrsc.org In a typical Minisci-type reaction, a nucleophilic radical adds to the protonated heteroaromatic ring. Given the electron-deficient nature of the pyrazine ring, which is further accentuated by the bromo substituents, it is plausible that radical alkylation or acylation could be achieved at available C-H positions, should any exist, or potentially displace a bromo-substituent.
The following table summarizes findings from related bromo-substituted imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine systems, which can serve as a model for predicting the radical functionalization behavior of this compound.
| Substrate | Radical Source/Reagent | Reaction Conditions | Product | Research Finding |
| Imidazo[1,2-a]pyridines | 1,1,1-trifluoro-2-iodoethane | fac-Ir(ppy)3, visible light | C3-trifluoroethylated imidazo[1,2-a]pyridines | Photocatalysis enables the C3-trifluoroethylation of the imidazo[1,2-a]pyridine core. nih.gov |
| Imidazo[1,2-a]pyridines | Bromodifluoromethylaryl ketones | Visible light, TMEDA | C3-difluoroalkylated imidazo[1,2-a]pyridines | Photochemical reaction allows for direct C-H difluoroalkylation at the C3 position. nih.gov |
| 2-phenylimidazo[1,2-a]pyridines | N-aryl glycines | Visible light | C3-aminoalkylated products | Halogen substituents on the N-aryl glycines are well-tolerated in this visible-light-induced C3-functionalization. nih.gov |
| 6-chloroimidazo[1,2-a]pyrazine | Organozinc reagents | Pd-PEPPSI-iPr or Pd-PEPPSI-iPent | 6-substituted imidazo[1,2-a]pyrazines | While not a radical reaction, this demonstrates the utility of halogen substituents for functionalization via cross-coupling. nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation Techniques for 3,6,8 Tribromoimidazo 1,2 a Pyrazine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
NMR spectroscopy is the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. For 3,6,8-Tribromoimidazo[1,2-a]pyrazine, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete and unambiguous assignment of all proton and carbon signals.
One-Dimensional NMR (¹H, ¹³C) Data Interpretation
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two singlets in the aromatic region, corresponding to the protons at the C-2 and C-5 positions. The significant downfield shift of these protons is anticipated due to the electron-withdrawing nature of the fused pyrazine (B50134) ring and the bromine substituents.
The ¹³C NMR spectrum would provide crucial information about the carbon skeleton. Six distinct signals would be expected, corresponding to the six carbon atoms of the imidazo[1,2-a]pyrazine (B1224502) core. The carbons bearing bromine atoms (C-3, C-6, and C-8) would exhibit characteristic chemical shifts influenced by the heavy atom effect of bromine. The remaining carbon signals (C-2, C-5, and the bridgehead carbon C-8a) would also have distinct chemical shifts based on their electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | Singlet, ~8.0-8.5 | - |
| C-2 | - | ~115-125 |
| C-3 | - | ~110-120 (C-Br) |
| H-5 | Singlet, ~7.8-8.3 | - |
| C-5 | - | ~120-130 |
| C-6 | - | ~125-135 (C-Br) |
| C-8 | - | ~130-140 (C-Br) |
| C-8a | - | ~140-150 |
Note: These are estimated values and the actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle.
COSY (Correlation Spectroscopy): In the case of this compound, a COSY experiment would be expected to show no cross-peaks, confirming the absence of vicinal proton-proton couplings, as both H-2 and H-5 are isolated singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would be vital for directly correlating each proton to its attached carbon atom. It would definitively link the proton signals at H-2 and H-5 to their respective carbon signals, C-2 and C-5.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key to establishing the long-range connectivity of the molecule. Correlations would be expected between:
H-2 and carbons C-3 and C-8a.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide through-space correlations between protons, which can be useful for confirming spatial proximity, although in this specific molecule with only two distant protons, the utility might be limited.
Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound. The presence of three bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with multiple peaks corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br). The exact mass measurement from HRMS would provide unambiguous confirmation of the elemental composition.
The fragmentation pattern observed in the mass spectrum would offer further structural insights. We would anticipate the initial loss of bromine atoms or the cleavage of the imidazole (B134444) or pyrazine rings, leading to a series of daughter ions that can be analyzed to corroborate the proposed structure.
Table 2: Predicted Mass Spectrometry Data for this compound (C₆H₂Br₃N₃)
| Ion | Predicted m/z | Description |
| [M]⁺ | 352, 354, 356, 358 | Molecular ion cluster (due to Br isotopes) |
| [M-Br]⁺ | 273, 275, 277 | Loss of one bromine atom |
| [M-2Br]⁺ | 194, 196 | Loss of two bromine atoms |
| [M-3Br]⁺ | 115 | Loss of all three bromine atoms |
Note: The relative intensities of the isotopic peaks would be a key diagnostic feature.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic protons, C=N and C=C stretching vibrations within the fused ring system, and C-Br stretching vibrations at lower frequencies.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the heterocyclic core and the C-Br bonds.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C-H stretching | 3100-3000 | 3100-3000 |
| C=N stretching | 1650-1550 | 1650-1550 |
| C=C stretching | 1600-1450 | 1600-1450 |
| C-Br stretching | 700-500 | 700-500 |
X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions
Furthermore, X-ray crystallography would reveal any supramolecular interactions, such as halogen bonding (Br···N or Br···Br interactions) or π-π stacking between the aromatic rings of adjacent molecules in the crystal lattice. These interactions are crucial for understanding the solid-state packing and properties of the material. The analysis of crystal structures of related brominated imidazo[1,2-a]pyridine (B132010) derivatives has provided valuable insights into their binding modes in biological systems. nih.gov
Computational Chemistry and Theoretical Investigations of 3,6,8 Tribromoimidazo 1,2 a Pyrazine
Quantum Mechanical (QM) Studies of Electronic Structure
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic characteristics of molecules like 3,6,8-tribromoimidazo[1,2-a]pyrazine. nih.govscirp.org These methods allow for the detailed examination of molecular geometry, orbital energies, and charge distributions, which are crucial for predicting the compound's behavior.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, the fused ring system imparts a high degree of planarity. However, minor deviations from planarity can occur, and computational methods can precisely determine bond lengths, bond angles, and dihedral angles.
Theoretical studies on substituted imidazo[1,2-a]pyrazines have demonstrated that different rotameric conformations can exist, particularly when bulky or interacting substituents are present. nih.govrsc.org While the bromine atoms in the 3, 6, and 8 positions are not expected to induce significant rotamers within the core structure itself, their interactions with neighboring molecules in a condensed phase or with a solvent can be computationally modeled.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical data based on typical values for similar heterocyclic compounds.
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length (Position 3) | ~1.88 Å |
| C-Br Bond Length (Position 6) | ~1.89 Å |
| C-Br Bond Length (Position 8) | ~1.87 Å |
| Planarity Deviation | < 0.5° |
Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies lower reactivity. isofts.kiev.ua
For this compound, the electron-withdrawing nature of the three bromine atoms is expected to significantly lower the energies of both the HOMO and LUMO compared to the unsubstituted imidazo[1,2-a]pyrazine (B1224502). This would likely increase the compound's electrophilicity. The HOMO is predicted to be distributed primarily over the electron-rich imidazole (B134444) and pyrazine (B50134) rings, while the LUMO would also be located on the heterocyclic core, with potential contributions from the antibonding orbitals of the C-Br bonds.
Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) This table presents hypothetical data based on trends observed in similar halogenated aromatic systems.
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule can be visualized through electrostatic potential (ESP) maps. These maps highlight regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
Mechanistic Studies of Reactions Involving this compound
Computational chemistry provides invaluable insights into reaction mechanisms by allowing for the modeling of transition states and the calculation of activation energies.
Elucidation of Transition States and Energy Barriers
For reactions such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions, which are common for halogenated heterocycles, computational methods can identify the structures of the transition states and the associated energy barriers. This information is critical for understanding reaction rates and feasibility. For instance, in an SNAr reaction, the computational model would detail the formation of the Meisenheimer complex as an intermediate and the subsequent departure of the bromide leaving group.
Computational Prediction of Regioselectivity and Stereoselectivity
The presence of three non-equivalent bromine atoms on the imidazo[1,2-a]pyrazine core raises questions of regioselectivity in substitution reactions. Computational studies can predict which bromine atom is most likely to be substituted by calculating the activation energies for the attack of a nucleophile at each of the three positions (C3, C6, and C8). The position with the lowest activation energy barrier would be the kinetically favored product. These predictions are often guided by the analysis of local reactivity descriptors derived from DFT, such as Fukui functions or the local electrophilicity index. scirp.org
For example, in a palladium-catalyzed cross-coupling reaction, the relative ease of oxidative addition at each C-Br bond can be computationally assessed to predict the most probable site of reaction.
Table 3: Hypothetical Relative Activation Energies for Nucleophilic Substitution (Illustrative) This table presents a hypothetical scenario to illustrate the predictive power of computational chemistry.
| Position of Substitution | Relative Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|
| C3-Br | +5.2 | Minor |
| C6-Br | +2.1 | Intermediate |
| C8-Br | 0.0 | Major |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. youtube.com For a molecule like this compound, MD simulations can provide critical insights into its conformational stability, dynamic behavior in a solution, and the influence of different solvent environments. nih.govnih.gov
A typical MD simulation setup for this compound would involve placing it in a simulation box filled with a chosen solvent, such as water or a less polar organic solvent like dichloromethane (B109758), to mimic physiological or reaction conditions. nih.govresearchgate.net The system is then subjected to energy minimization to remove any steric clashes before the production simulation is run for a duration ranging from nanoseconds to microseconds. youtube.com
Solvent effects are particularly important for understanding the behavior of this molecule. In an aqueous environment, the nitrogen atoms of the imidazo[1,2-a]pyrazine ring can act as hydrogen bond acceptors, forming interactions with water molecules. The bromine atoms, being large and polarizable, can participate in halogen bonding with Lewis basic atoms, including the oxygen of water. nih.govresearchgate.net In non-polar solvents, these specific interactions would be less prevalent, leading to different aggregation and solubility behavior. MD simulations can quantify these solvent-solute interactions and predict how the solvent environment modulates the molecule's conformational preferences and energy landscape. researchgate.net
Interactive Table: Hypothetical MD Simulation Parameters and Key Outputs
This table outlines typical parameters that would be used for an MD simulation of this compound in an explicit water solvent, along with the kind of data that would be analyzed.
| Parameter | Value / Description | Purpose |
| Force Field | GAFF2 (General Amber Force Field) | Defines the potential energy function of the molecule. |
| Solvent Model | TIP3P (Transferable Intermolecular Potential 3-Point) | A standard model for explicit water molecules. |
| Simulation Box | Cubic, 10 Å buffer | Defines the simulation space around the solute. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events. nih.gov |
| Output: RMSD | Root Mean Square Deviation | Measures conformational stability over time. |
| Output: Rg | Radius of Gyration | Measures the compactness of the molecule. |
| Output: RDF | Radial Distribution Function | Characterizes solvent structure around the solute. |
Structure-Activity Relationship (SAR) and Ligand-Target Interactions via Docking Studies
Given that the imidazo[1,2-a]pyrazine scaffold is a common core for kinase inhibitors, it is highly probable that this compound also targets protein kinases. nih.govnih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and specific interactions. frontiersin.org
A docking study for this compound would likely focus on the ATP-binding site of various kinases, such as Aurora kinases, which are known to be inhibited by related compounds. nih.gov The process involves preparing the 3D structure of the ligand and the receptor, defining the binding pocket (the "grid"), and then using a scoring function to rank the predicted binding poses. ucsf.edunih.gov
The structure-activity relationship (SAR) for this compound is heavily influenced by the tribromo substitution pattern.
Imidazo[1,2-a]pyrazine Scaffold: This core structure acts as the foundational anchor. The nitrogen atoms are crucial for forming hydrogen bonds with residues in the "hinge region" of the kinase ATP-binding site, an interaction that is characteristic of many Type I kinase inhibitors.
Docking studies would aim to predict the binding energy and identify the key amino acid residues that interact with the ligand. These predictions can then guide the synthesis of new analogues with improved potency or selectivity. For example, replacing a bromine atom with a different group could probe the importance of specific interactions.
Interactive Table: Hypothetical Docking Study Results against Aurora A Kinase
This table presents plausible results from a molecular docking simulation of this compound into the active site of Aurora A kinase (a hypothetical target based on related compounds).
| Parameter | Predicted Value / Interacting Residues | Type of Interaction |
| Target Protein | Aurora A Kinase | Serine/threonine kinase involved in cell division. |
| Binding Site | ATP-binding pocket (Hinge region) | The region where ATP normally binds. |
| Predicted Binding Affinity | -9.5 kcal/mol | A measure of the strength of the ligand-protein interaction. |
| Interacting Residue 1 | Alanine (Hinge Region) | Hydrogen Bond with ring Nitrogen |
| Interacting Residue 2 | Leucine (Hinge Region) | van der Waals Interaction |
| Interacting Residue 3 | Glycine (Backbone) | Halogen Bond with Bromine at C8 |
| Interacting Residue 4 | Aspartic Acid (DFG-motif) | Halogen Bond with Bromine at C3 |
Advanced Applications of 3,6,8 Tribromoimidazo 1,2 a Pyrazine and Its Functionalized Analogues in Chemical Research
Chemical Biology and Medicinal Chemistry Applications
The imidazo[1,2-a]pyrazine (B1224502) scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities. tsijournals.comrsc.org The strategic placement of three bromine atoms on the 3,6,8-tribromoimidazo[1,2-a]pyrazine core provides a template for creating diverse libraries of compounds for biological screening.
Scaffold for Novel Drug Discovery (e.g., anticancer agents, enzyme inhibitors)
The imidazo[1,2-a]pyrazine nucleus is a cornerstone in the development of potent anticancer agents and enzyme inhibitors. The tribrominated scaffold can be functionalized to target various biological pathways implicated in cancer. For instance, derivatives of the closely related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine scaffolds have shown significant potential as anticancer therapeutics. nih.govrsc.org
Research has demonstrated that substituted imidazo[1,2-a]pyrazines can act as potent inhibitors of key enzymes involved in cancer progression. These include, but are not limited to, tubulin, various kinases, and ATPases. The ability to modify the 3, 6, and 8 positions of the tribromo-scaffold allows for the optimization of interactions with the target enzyme's binding site, enhancing potency and selectivity.
Table 1: Examples of Imidazo[1,2-a]pyrazine Derivatives as Enzyme Inhibitors
| Compound Class | Target Enzyme | Biological Effect | Reference |
|---|---|---|---|
| Substituted Imidazo[1,2-a]pyrazines | H+/K+-ATPase | Inhibition of gastric acid secretion | nih.gov |
| Imidazo[1,2-a]pyrazine Derivatives | Tubulin | Inhibition of cancer cell proliferation, induction of apoptosis | nih.gov |
| Imidazo[1,2-a]pyrazine Derivatives | ENPP1 | Enhancement of cGAMP-induced STING pathway | nih.gov |
| Imidazo[1,2-a]pyrazine Derivatives | Aurora Kinase A/B | Dual inhibition of Aurora kinases | nih.gov |
Prodrug Design and Bioisosteric Replacements
The versatile chemistry of the this compound scaffold lends itself to innovative prodrug design. Prodrugs are inactive compounds that are converted into active drugs in the body. The bromo-substituents can be replaced with moieties that improve the pharmacokinetic properties of a known drug, such as its solubility, stability, or ability to cross cell membranes. For example, an imidazo[1,2-a]pyrazin-3(7H)-one derivative was designed as a prodrug for the non-steroidal anti-inflammatory drug ibuprofen. researchgate.net
Furthermore, the imidazo[1,2-a]pyrazine ring system can serve as a bioisosteric replacement for other heterocyclic systems in known drug molecules. estranky.sk Bioisosterism involves substituting one part of a molecule with another that has similar physical or chemical properties, with the goal of enhancing the drug's activity or reducing its toxicity. The imidazo[1,2-a]pyrazine scaffold has been successfully used as a bioisostere for other privileged structures in medicinal chemistry, such as purines and imidazo[1,2-a]pyrimidines. nih.govnih.gov This approach allows for the exploration of new chemical space while retaining the key pharmacophoric features necessary for biological activity.
Targeting Specific Biological Pathways through Structural Modification
The ability to selectively functionalize the 3, 6, and 8 positions of the tribromo-scaffold is crucial for targeting specific biological pathways. By carefully choosing the substituents, medicinal chemists can design molecules that interact with a high degree of specificity with their intended biological target, thereby minimizing off-target effects.
For example, the development of selective kinase inhibitors is a major focus in cancer therapy. The imidazo[1,2-a]pyrazine scaffold has been instrumental in creating potent and selective inhibitors of various kinases, including Aurora kinases and the PI3K/mTOR pathway. nih.govdrugbank.com The synthesis of a library of derivatives from this compound would allow for the systematic exploration of the structure-activity relationships (SAR) required for potent and selective inhibition of a desired kinase. This targeted approach is essential for the development of next-generation precision medicines.
Materials Science and Optoelectronic Applications
The unique photophysical properties of the imidazo[1,2-a]pyrazine core make it a promising candidate for applications in materials science, particularly in the development of fluorescent materials and organic electronics. The tribromo-derivative provides a template for creating a wide range of functional materials with tailored optical and electronic properties.
Precursors for Fluorescent Probes and Dyes
The imidazo[1,2-a]pyrazine scaffold can be elaborated into highly fluorescent molecules. nih.govresearchgate.net Functionalization of the tribromo-core with various electron-donating and electron-withdrawing groups allows for the fine-tuning of the molecule's absorption and emission wavelengths. This makes them ideal candidates for the development of fluorescent probes for the detection of biologically important species, such as metal ions. For instance, a fluorescent sensor based on the related imidazo[1,2-a]pyridine scaffold has been developed for the detection of Fe³⁺ and Hg²⁺ ions in aqueous media and living cells. rsc.orgrsc.org The principles of probe design, often involving a receptor unit linked to a fluorophore, can be readily applied to the this compound system.
Table 2: Photophysical Properties of Selected Imidazo[1,2-a]pyrazine Derivatives
| Compound | Excitation (nm) | Emission (nm) | Application | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazine derivative 10b | ~350 | ~450 | Fluorescent derivative with potential anticancer activity | researchgate.net |
| Imidazo[1,2-a]pyridine-based probe | Not specified | Not specified | Detection of nerve agent simulants | nih.gov |
Development of Conjugated Polymers and Organic Semiconductors
The planar and electron-deficient nature of the imidazo[1,2-a]pyrazine ring system makes it an interesting building block for conjugated polymers and organic semiconductors. The bromine atoms on the this compound core can be readily utilized in polymerization reactions, such as Suzuki or Stille coupling, to create extended π-conjugated systems.
These conjugated polymers can exhibit interesting electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to introduce different functional groups at the 3, 6, and 8 positions allows for the tuning of the polymer's electronic energy levels (HOMO and LUMO), which is critical for optimizing the performance of organic electronic devices. While the direct application of this compound in this area is still emerging, the foundational chemistry and the properties of the core scaffold suggest significant potential.
Role in Crystal Engineering and Metal-Organic Frameworks (MOFs)
The field of crystal engineering relies on the understanding and utilization of non-covalent interactions to design and assemble molecules into crystalline solids with desired properties. The this compound molecule is an exemplary candidate for crystal engineering due to its combination of halogen bond donors (bromine atoms) and hydrogen/halogen bond acceptors (pyrazine and imidazole (B134444) nitrogen atoms).
Halogen bonding, a highly directional interaction between an electrophilic region on a halogen atom and a nucleophilic site, is a powerful tool for constructing supramolecular architectures. rsc.org The three bromine atoms on the imidazo[1,2-a]pyrazine core can participate in various strong and specific interactions, such as Br···N, Br···O, and Br···Br contacts. researchgate.netbohrium.com Research on related N-(5-halo-2-pyridinyl)pyrazine-2-carboxamides has demonstrated the importance of N···X (where X is a halogen) halogen bonding in forming 2D sheet structures. researchgate.net The substitution pattern of this compound offers multiple vectors for such interactions, enabling the programmed assembly of complex, multi-dimensional networks.
In the context of Metal-Organic Frameworks (MOFs), the imidazo[1,2-a]pyrazine skeleton serves as a versatile linker or strut. MOFs constructed from pyrazine-based ligands have been synthesized with various transition metals, including zinc and molybdenum, to create porous materials for gas storage and separation. nih.govrsc.org While this compound itself has not been extensively reported as a primary MOF linker, its potential is significant. The nitrogen atoms of the fused ring system can coordinate with metal centers to form the nodes of the framework. nih.gov Concurrently, the bromine substituents can be used to tune the pore environment of the resulting MOF, introducing specific functionalities or acting as reactive handles for post-synthetic modification. The combination of metal-coordination sites and halogen-bonding capabilities allows for the design of hierarchical or multi-functional frameworks.
| Interaction Type | Donor Site on Molecule | Acceptor Site on Molecule/Other | Significance in Crystal Design |
| Halogen Bonding | C(3)-Br, C(6)-Br, C(8)-Br | N(1), N(4), N(7); Oxygen/Nitrogen on co-former | Highly directional, enables predictable assembly of supramolecular synthons. rsc.org |
| Hydrogen Bonding | C(2)-H, C(5)-H | Nitrogen/Oxygen on co-former | Complements halogen bonding to reinforce and direct crystal packing. |
| π-π Stacking | Imidazo[1,2-a]pyrazine ring | Aromatic ring of co-former or another molecule | Contributes to the stabilization of layered or stacked crystal structures. researchgate.net |
| Metal Coordination | N(1), N(4), N(7) | Transition Metal Ions | Forms the basis of MOF construction, creating nodes and linkers. nih.govnih.gov |
Table 1: Potential intermolecular interactions involving this compound for crystal engineering.
Catalysis and Ligand Development
The electronic properties and multiple reactive sites of this compound make it a promising scaffold for the development of novel ligands and catalysts.
The imidazo[1,2-a]pyrazine core contains several nitrogen atoms that can act as Lewis basic sites to coordinate with transition metals, forming stable metal complexes. Studies on related imidazo[1,2-a]pyridine derivatives have shown their ability to form well-defined complexes with metals like gold(III), where the resulting complexes exhibit enhanced biological activity compared to the ligand alone. nih.gov
The true synthetic versatility of this compound lies in the reactivity of its three bromine atoms. These positions are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. rsc.org A review of transition metal-catalyzed functionalization highlights the successful Suzuki coupling of 5-bromoimidazo[1,2-a]pyrazines as a route to novel kinase inhibitors. rsc.org This synthetic accessibility allows for the rational design of a diverse library of ligands from a single core structure. By selectively replacing one or more bromine atoms with different functional groups (e.g., aryl, alkyl, amino, or phosphino (B1201336) moieties), the steric and electronic properties of the resulting ligand can be precisely tuned to optimize its performance in a specific catalytic reaction. For instance, attaching phosphine (B1218219) groups could create bidentate or tridentate phosphine ligands for cross-coupling or hydrogenation catalysis.
| Reaction Name | Reactant | Reagent/Catalyst | Product Functionality | Potential Application |
| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C Bond (Aryl/Alkyl group) | Tuning steric/electronic properties of ligands. rsc.org |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP) | C-N Bond (Amino group) | Introducing coordinating N-donors. |
| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | C-C Bond (Alkynyl group) | Creating rigid, linear ligand extensions. |
| Stille Coupling | Organostannane | Pd catalyst | C-C Bond (Various groups) | Accessing a wide range of functionalized derivatives. |
Table 2: Key cross-coupling reactions for the functionalization of this compound.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative to traditional catalysis. While the use of this compound as an organocatalyst is a largely unexplored area, its chemical structure suggests potential applications. The uncoordinated nitrogen atoms in the imidazo[1,2-a]pyrazine ring are Lewis basic and could, in principle, activate substrates through hydrogen bonding or proton abstraction, analogous to other heterocyclic catalysts.
Furthermore, recent studies have shown that iodine can serve as a catalyst for the synthesis of the imidazo[1,2-a]pyrazine ring system itself, highlighting the role of Lewis acid/base interactions in reactions involving this scaffold. rsc.orgnih.gov While this involves an external catalyst, it underscores the electronic environment of the ring. The development of chiral derivatives of this compound could pave the way for its use in asymmetric organocatalysis, although this remains a hypothetical application pending experimental validation.
Future Directions and Emerging Research Avenues for this compound Research
The unique characteristics of this compound position it as a platform molecule for significant future research. The potential applications discussed above lead to several clear and promising research avenues.
Systematic Exploration in Crystal Engineering: A foundational research direction is the systematic co-crystallization of this compound with a variety of halogen and hydrogen bond acceptors. This would experimentally map its supramolecular synthons and allow for a direct comparison of the influence of the C3-bromo substituent versus the C6/C8-bromo groups on crystal packing. Following this, the synthesis and characterization of MOFs using this tribrominated linker could lead to materials with novel topologies and properties, potentially for applications in gas separation or heterogeneous catalysis.
Development of Novel Catalytic Systems: A major emerging avenue is the synthesis of well-defined transition metal complexes using ligands derived from this compound. By leveraging selective cross-coupling reactions, a library of mono-, di-, and tri-substituted ligands can be created and screened for catalytic activity in reactions such as C-C and C-N bond formation. The high degree of functionalization possible could lead to highly active and selective catalysts.
Investigation into Organocatalytic Potential: The theoretical potential for organocatalysis needs to be investigated experimentally. Studies should be designed to test the Lewis basicity of the scaffold and its ability to catalyze fundamental organic transformations. The synthesis of chiral, non-racemic derivatives would be a critical step toward exploring its use in asymmetric synthesis.
Scaffold for Bioactive Compound Synthesis: The imidazo[1,2-a]pyrazine core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives showing activity as kinase inhibitors and AMPAR modulators. nih.govnih.govresearchgate.net The three bromine atoms on this compound serve as reactive handles to build libraries of complex molecules for high-throughput screening, accelerating the discovery of new therapeutic agents. Future work will likely focus on using this tribromo-core to synthesize targeted inhibitors for various enzymes and receptors.
Q & A
Optimization of Regioselective Bromination in Synthesis
Q: How can researchers optimize bromination conditions to achieve regioselective synthesis of 3,6,8-tribromoimidazo[1,2-a]pyrazine? A: Regioselective bromination requires careful control of reaction parameters. Theoretical calculations (electron density maps) predict position 3 as the most reactive site for electrophilic bromination, followed by position 5, while nucleophilic substitutions favor positions 5 and 8 . Competitive bromination pathways can arise due to the compound’s electronic anisotropy. For example, using N-bromosuccinimide (NBS) in chloroform under reflux yields 3-bromo derivatives, while excess bromine in acetic acid may lead to di- or tri-brominated products . To avoid over-bromination, stepwise addition of brominating agents at controlled temperatures (0–25°C) is recommended. Monitoring via NMR or LC-MS during synthesis helps identify intermediates (e.g., 6,8-dibromo derivatives) and adjust stoichiometry .
Addressing Contradictions in Reactivity Patterns
Q: How do conflicting reports on electrophilic vs. nucleophilic reactivity at position 8 impact experimental design? A: While electrophilic substitutions predominantly occur at position 3, nucleophilic attacks at position 8 (e.g., methoxy substitution) involve a telesubstitution mechanism. This process is driven by the electron-withdrawing effect of the 7-aza group, which activates position 8 for nucleophilic addition-elimination . Discrepancies in reactivity data may arise from solvent polarity or catalyst choice. For instance, alkaline conditions (NaOH/DMSO) accelerate deuterium exchange at position 3 and 5, but not at 8, highlighting pH-dependent behavior . Researchers should validate reaction pathways using kinetic studies or isotopic labeling to resolve contradictions.
Structural Characterization of Brominated Derivatives
Q: What analytical methods resolve ambiguities in regiochemistry for polybrominated imidazo[1,2-a]pyrazines? A: 1H NMR with lanthanide shift reagents (e.g., Eu(fod)3) clarifies coupling constants and distinguishes between positions 5 and 8. For example, J5,8 > J6,8 in imidazo[1,2-a]pyrazine derivatives . X-ray crystallography (as in ) provides definitive regiochemical assignments, especially for isomers like 8-methoxy-6-bromo derivatives . HRMS and 13C NMR further confirm molecular formulas and substituent effects on chemical shifts. For complex mixtures, preparative HPLC coupled with NOESY can separate and identify regioisomers .
Mechanistic Insights into Biological Activity
Q: How does bromination at positions 3, 6, and 8 influence phosphodiesterase (PDE) inhibition or adrenergic receptor binding? A: Bromine’s electron-withdrawing effects enhance π-stacking interactions with PDE active sites. For example, 5-bromoimidazo[1,2-a]pyrazine increases cyclic AMP levels in cardiac tissue, suggesting PDE inhibition . At α-adrenergic receptors, bromine at position 8 improves selectivity for α2 subtypes (e.g., 8-piperazinyl derivatives show 70-fold α2 selectivity over α1) . Comparative studies using non-brominated analogs (e.g., imidazo[1,2-a]pyridine) reveal that bromination at position 3 reduces off-target binding, as seen in β-adrenergic assays .
Derivatization Strategies via Palladium Catalysis
Q: How can sequential cross-coupling reactions functionalize this compound? A: Palladium-catalyzed Suzuki-Miyaura cross-coupling at position 8 (using boronic acids) followed by direct C-H arylation at positions 3 or 6 enables modular derivatization . Bromine atoms act as leaving groups, with reactivity order: 8 > 6 > 3. For example, 8-bromo derivatives undergo Suzuki coupling with aryl boronic acids in toluene/Na2CO3, while subsequent C-H functionalization at position 3 requires Pd(OAc)2 and PPh3 . Methylthio groups at position 8 are compatible with these conditions, enabling trisubstituted products.
Resolving Spectral Data Discrepancies
Q: How should researchers address conflicting melting points or NMR data in literature? A: Variations in reported melting points (e.g., 193–194°C for 3-bromo derivatives vs. 217°C for dibromo analogs ) often stem from polymorphic forms or solvent traces. Recrystallization from chloroform/petroleum ether vs. DMSO can yield different crystal habits. For NMR, deuterated solvent choice (CDCl3 vs. DMSO-d6) and concentration effects may shift peaks. Standardizing conditions (e.g., 25°C, 400 MHz) and referencing against Eu(fod)3-spiked samples reduce ambiguity .
Designing Telomerase Inhibition Studies
Q: What methodologies validate this compound as a telomerase inhibitor? A: TRAP (Telomeric Repeat Amplification Protocol) assays quantify telomerase activity in cancer cell lines (e.g., HeLa). Imidazo[1,2-a]pyrazine derivatives with bromine substitutions show IC50 values comparable to 2-[(E)-3-naphthalen-2-yl-but-2-enoylamino]-benzoic acid, a known inhibitor . Dose-response curves (0.1–10 μM) and Western blotting for hTERT expression confirm mechanism. Competitive experiments with adenine analogs (e.g., 8-amino derivatives) assess binding to the telomerase RNA component .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
